4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine
Description
Chemical Identity and Properties 4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine (CAS 119492-01-2) is a morpholine derivative with a tert-butyl group at the 4-position and a 3-(trifluoromethyl)phenyl substituent at the 2-position. Its molecular formula is C₁₅H₂₀F₃NO, with a molar mass of 287.32 g/mol. Key physicochemical properties include a predicted density of 1.137 g/cm³, boiling point of 305.2°C, and pKa of 7.67, indicating moderate basicity .
Properties
IUPAC Name |
4-tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO/c1-14(2,3)19-7-8-20-13(10-19)11-5-4-6-12(9-11)15(16,17)18/h4-6,9,13H,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQFKBSPDUDXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601269 | |
| Record name | 4-tert-Butyl-2-[3-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119492-01-2 | |
| Record name | 4-tert-Butyl-2-[3-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution on Morpholine Precursors
The most direct route involves the reaction of a morpholine hydrochloride derivative with a trifluoromethylphenyl electrophile. For example, (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]oxyethyl]-3-(4-fluorophenyl)morpholine hydrochloride, as described in patent CN102939285B, undergoes substitution with amidrazone derivatives in DMF solvent at 10°C, followed by warming to room temperature. While this patent focuses on aprepitant synthesis, the methodology is adaptable to the target compound by replacing the 4-fluorophenyl group with a tert-butyl-substituted aryl moiety. The reaction typically employs sodium carbonate or potassium hydroxide as a base, with yields highly dependent on solvent selection (e.g., ethanol/water mixtures yield 76%, whereas pure water drops to 30%).
Reaction Optimization and Solvent Effects
Solvent Selection and Temperature Dependence
DMF emerges as the preferred solvent for reactions involving trifluoromethylphenyl groups due to its high polarity and ability to stabilize transition states. Comparative data from patent CN102939285B illustrate solvent impacts:
| Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF/Water (1:1) | 70–80 | 76 |
| THF/Water (1:1) | 90–100 | 78 |
| Ethanol | 90 | 70 |
| Water | 100 | 30 |
Higher yields in DMF and THF correlate with improved solubility of intermediates, whereas aqueous systems promote hydrolysis side reactions.
Base and Stoichiometry
Sodium carbonate and potassium hydroxide are critical for deprotonating intermediates. For instance, using 2.7 g of "salt of wormwood" (likely a translation error for potassium carbonate) with 5 g of morpholine hydrochloride achieves 78% yield in THF/water. Stoichiometric excess of the electrophilic partner (e.g., amidrazone) by 10–15% minimizes unreacted starting material.
Purification and Analytical Characterization
Chromatographic Separation
Silica gel chromatography with ethyl acetate/hexane (30:70) effectively isolates tert-butyl-containing morpholines, as demonstrated in the purification of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol. For the target compound, gradient elution (hexane to EtOAc) is recommended to resolve trifluoromethylphenyl regioisomers.
Spectroscopic Validation
Key spectral features from analogous compounds include:
-
-NMR : A singlet at δ 1.27 ppm for tert-butyl protons, coupled with aromatic signals near δ 7.09 ppm for the trifluoromethylphenyl group.
-
IR : Stretches at 2986 cm (C-H, tert-butyl) and 1320–1120 cm (C-F).
Challenges in Synthesis
Steric Hindrance and Electron-Withdrawing Effects
The tert-butyl group’s bulkiness impedes nucleophilic attack on the morpholine ring, necessitating prolonged reaction times (24–48 hours). Concurrently, the trifluoromethyl group’s electron-withdrawing nature deactivates the aryl ring, requiring elevated temperatures for electrophilic substitutions.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a morpholine ring substituted with a tert-butyl group and a trifluoromethylphenyl group. This configuration contributes to its distinctive physical and chemical properties, making it valuable for diverse applications.
Chemistry
- Building Block : 4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals that are important for catalysis and material science.
Biology
- Biological Activities : Research indicates potential antimicrobial and antifungal properties of this compound. Its interaction with biological targets may lead to the development of new therapeutic agents.
- Mechanism of Action : The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. The morpholine ring can interact with enzymes or receptors, influencing biological pathways.
Medicine
- Drug Development : The compound is explored for its potential use in drug development. Its unique structure may lead to enhanced pharmacokinetic properties, making it suitable for designing new pharmaceuticals.
- Therapeutic Applications : Case studies have examined its efficacy in treating conditions mediated by specific receptors, such as neurokinin receptors, indicating its potential as a modulator in therapeutic settings.
Industry
- Specialty Chemicals Production : In industrial applications, this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
- Chemical Manufacturing : Its unique properties make it suitable for producing specialty chemicals that require specific reactivity or stability.
- Antimicrobial Activity : A study investigated the antimicrobial effects of this compound against various pathogens. Results demonstrated significant inhibition of bacterial growth, suggesting potential use in developing new antibiotics.
- Neurokinin Receptor Modulation : Research focused on the compound's ability to modulate neurokinin receptors involved in pain signaling pathways. Findings indicated that it could serve as a lead compound for developing analgesics.
- Synthesis of Specialty Chemicals : An industrial application study highlighted the use of this morpholine derivative in synthesizing agrochemicals with improved efficiency and yield through optimized reaction conditions.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The morpholine ring can interact with various biological pathways, potentially inhibiting or activating specific enzymes, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituents on the Morpholine Ring
- 4-Isopropyl-2-(3-trifluoromethylphenyl)morpholine (Oxaflozane) CAS 26629-87-8, molecular weight 273.33 g/mol. Replacing tert-butyl with isopropyl reduces steric bulk, lowering molecular weight. Toxicity: Oral LD₅₀ in mice is 420 mg/kg, and intravenous LD₅₀ is 80 mg/kg, indicating higher acute toxicity compared to the tert-butyl analog (toxicity data for the latter are unavailable) . Key Difference: Isopropyl substitution may reduce metabolic stability due to lower steric hindrance.
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine
Substituents on the Phenyl Ring
- 4-Tert-butyl-2-(2,5-difluorophenyl)morpholine CAS 119508-55-3, molecular weight 255.3 g/mol.
4-Nitro-2-(trifluoromethyl)phenyl)morpholine Derivatives
Heterocyclic Core Modifications
- Trisubstituted Pyrimidine-Morpholine Hybrids (e.g., CID2992168)
- Morpholine-containing pyrimidines exhibit higher EP2 receptor potentiation (fold shift in PGE₂ EC₅₀) compared to piperidine or pyrrolidine analogs. For example:
| Compound | Heterocycle | Fold Shift in PGE₂ EC₅₀ |
|---|---|---|
| CID2992168 | Morpholine | 12.5 |
| CID3239428 | Piperidine | 3.2 |
| CID630454 | Pyrrolidine | 2.8 |
Key Insight : Morpholine’s oxygen atom may enhance hydrogen bonding in the EP2 receptor binding pocket .
- Imidazole-Morpholine Hybrids (e.g., Compound 27)
- Replacing morpholine with fluorinated piperidine (e.g., compound 28, EC₅₀ = 9 nM) maintains CB2 receptor agonism but alters pharmacokinetics (e.g., plasma exposure in rats) .
Functional Group Additions and Their Impact
Boronate-Ester Derivatives
Hydrochloride Salts
Physicochemical and Structural Comparison Table
Biological Activity
4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine is a morpholine derivative notable for its unique structural features, including a trifluoromethyl group and a tert-butyl substituent. These modifications enhance its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure is characterized by:
- Morpholine Ring : Provides basic nitrogen functionality.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
- Tert-butyl Group : Contributes to steric hindrance and influences biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances membrane permeability, allowing the compound to penetrate biological membranes more effectively. This interaction can lead to the inhibition or activation of various biological pathways, impacting enzyme activity and cellular processes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The presence of the trifluoromethyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Properties
Preliminary studies have explored the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). The IC50 values for these activities suggest moderate potency, warranting further investigation into its mechanisms and efficacy .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 18.1 | Moderate Cytotoxicity |
| HeLa | 24.3 | Moderate Cytotoxicity |
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes involved in various biological processes:
- Acetylcholinesterase (AChE) : Exhibited an IC50 value of approximately 19.2 µM, indicating potential for neuroprotective applications.
- Cyclooxygenase (COX) : Moderate inhibition observed, suggesting anti-inflammatory properties .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cytotoxicity Evaluation : In another case study involving breast cancer cell lines, the compound's cytotoxic effects were attributed to apoptosis induction, as evidenced by increased levels of caspase-3 activity in treated cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine, and how can reaction efficiency be monitored?
- Methodological Answer : A viable approach involves coupling a trifluoromethylphenyl hydrazine derivative with a tert-butyl-substituted morpholine precursor under controlled conditions. For example, describes a similar synthesis using hydrazine in methanol at 40–45°C for 6 hours, followed by purification via aqueous workup. Reaction progress can be tracked using thin-layer chromatography (TLC) or high-resolution mass spectrometry (HRMS) to confirm intermediate formation (e.g., HRMS data with <1 ppm error as in ) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 19F-NMR) with HRMS for structural confirmation. For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection. highlights the importance of exact mass measurements (e.g., 262.0388 Da for related metabolites), which can resolve ambiguities in molecular formula .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow guidelines for morpholine derivatives with fluorinated aryl groups. recommends using PPE (gloves, goggles, lab coats), ensuring ventilation, and avoiding dust formation. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
